molecular formula C17H19NO3 B11491307 3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one

3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one

Cat. No.: B11491307
M. Wt: 285.34 g/mol
InChI Key: JHXHZLUHTYJHEU-UHFFFAOYSA-N
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Description

3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one is a complex organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines an acetyl group, a methyl group, and an amino group attached to a pyranone ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an amine (e.g., 4-(propan-2-yl)aniline) reacts with the pyranone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where different nucleophiles replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyranone derivatives.

Scientific Research Applications

3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one
  • 3-acetyl-6-methyl-2-(1-naphthylamino)-4H-pyran-4-one
  • 3-acetyl-2-(4-chloroanilino)-6-methyl-4H-pyran-4-one

Uniqueness

3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(propan-2-yl)phenyl group differentiates it from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-acetyl-6-methyl-2-(4-propan-2-ylanilino)pyran-4-one

InChI

InChI=1S/C17H19NO3/c1-10(2)13-5-7-14(8-6-13)18-17-16(12(4)19)15(20)9-11(3)21-17/h5-10,18H,1-4H3

InChI Key

JHXHZLUHTYJHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)C(C)C)C(=O)C

Origin of Product

United States

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